Metrizoic acid

Descripción general

Descripción

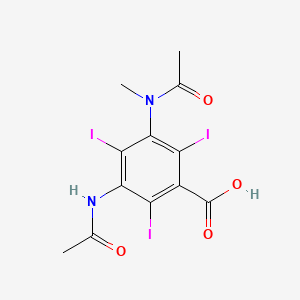

El ácido metrizóico, también conocido como ácido 3-(acetilamino)-5-[acetil(metil)amino]-2,4,6-triyodobenzoico, es un compuesto farmacéutico que se utilizaba principalmente como medio de contraste yodado para la imagenología de rayos X. Sus aplicaciones incluían la angiografía (imagenología de los vasos sanguíneos y las cámaras cardíacas) y la urografía (imagenología del tracto urinario). Se ha dejado de utilizar en varias regiones, incluidos los Estados Unidos, debido a su alta osmolalidad y el riesgo asociado de inducir reacciones alérgicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido metrizóico implica la yodación de derivados del ácido benzoico. El proceso suele incluir los siguientes pasos:

Nitración: El material de partida, el ácido benzoico, se somete a nitración para introducir grupos nitro.

Reducción: Los grupos nitro se reducen entonces a grupos amino.

Yodación: Los grupos amino se yodan para formar ácido triyodobenzoico.

Acetilación: El paso final implica la acetilación de los grupos amino para producir ácido metrizóico.

Métodos de Producción Industrial: La producción industrial del ácido metrizóico sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es común para alcanzar la calidad de producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido metrizóico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido metrizóico puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el ácido metrizóico en sus correspondientes derivados de amina.

Sustitución: Los átomos de yodo en el ácido metrizóico pueden sustituirse por otros halógenos o grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de intercambio de halógenos suelen implicar reactivos como el cloro o el bromo en presencia de catalizadores.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados yodados del ácido benzoico, mientras que la reducción puede producir ácidos benzoicos sustituidos con amina .

Aplicaciones Científicas De Investigación

Medical Imaging Applications

1. Cardiac Angiography

- Metrizoic acid was extensively studied for its use in cardiac angiography. A significant study involving 10,000 injections administered to 2,028 patients demonstrated that it was generally well tolerated during procedures. However, complications were noted, particularly during injections into the right coronary artery, which included cases of ventricular fibrillation and bradycardia .

2. Cholecystography

- The compound has also been evaluated for cholecystography, where it was compared with other contrast agents like iodipamide and iocetamate. Research indicated that this compound could inhibit T4 secretion from thyroid lobes significantly, which is a crucial consideration in thyroid function assessments .

Research Applications

1. Biochemical Studies

- This compound has been employed in biochemical research for the purification of bacterial spores. In one study, it was used to create density gradients that facilitated the separation of Bacillus subtilis spores from other cellular debris .

2. Protozoan Pathogen Research

- Its application extends to microbiological studies involving protozoan pathogens. Researchers have utilized this compound gradients to isolate strains of protozoa while simultaneously applying antibiotics against residual bacteria, showcasing its utility in microbiological techniques .

Comparison of this compound with Other Contrast Agents

The following table summarizes some key differences between this compound and alternative contrast agents commonly used in medical imaging:

| Feature | This compound | Iodinated Contrast Agents (e.g., Iohexol) |

|---|---|---|

| Osmolality | High | Generally lower |

| Risk of Allergies | Higher | Lower |

| FDA Approval Status | Discontinued | Approved |

| Common Uses | Cardiac Angiography | Various imaging modalities |

| Complications Reported | Ventricular issues | Rarely reported |

Case Studies

Case Study 1: Cardiac Angiography Safety

A comprehensive review of the use of this compound in cardiac angiography highlighted its relative safety profile despite the noted complications. Factors contributing to the low complication rate included careful patient selection and monitoring during procedures .

Case Study 2: Cholecystographic Efficacy

In a comparative study on cholecystographic agents, this compound was found to be effective but raised concerns regarding thyroid function due to its inhibitory effects on T4 secretion. This necessitated careful consideration when selecting a contrast medium for patients with pre-existing thyroid conditions .

Mecanismo De Acción

El principal mecanismo de acción del ácido metrizóico es su capacidad de absorber rayos X, lo que lo hace útil como medio de contraste en la imagenología radiográfica. Los átomos de yodo en el ácido metrizóico proporcionan una alta radiopacidad, lo que permite la visualización clara de los vasos sanguíneos, las cámaras cardíacas y las estructuras del tracto urinario durante los exámenes de rayos X. El compuesto no tiene una actividad farmacológica significativa más allá de sus propiedades radiopacas .

Comparación Con Compuestos Similares

El ácido metrizóico se puede comparar con otros agentes de contraste yodados como el ácido diatrizoico, el ácido iothalámico y el iohexol. Estos compuestos comparten aplicaciones similares pero difieren en sus estructuras químicas, osmolalidad y perfiles de riesgo:

Ácido Diatrizoico: Similar en función pero tiene una mayor osmolalidad, lo que lleva a un mayor riesgo de reacciones adversas.

Ácido Iothalámico: Otro agente de contraste yodado con una estructura química diferente, que ofrece una menor osmolalidad y efectos secundarios reducidos.

La singularidad del ácido metrizóico radica en su estructura química específica y su alto contenido de yodo, que contribuyen a su eficacia como medio de contraste pero también a su mayor riesgo de inducir reacciones alérgicas.

Actividad Biológica

Metrizoic acid, a triiodinated benzene derivative, is primarily recognized for its role as a contrast medium in radiographic imaging. It was historically used in various medical procedures, particularly in cardiac angiography. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and related research findings.

This compound has the chemical formula and an average molecular weight of approximately 627.943 g/mol. Its structure features three iodine atoms, which contribute to its radiopacity, making it effective for imaging purposes.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 627.943 g/mol |

| Iodine Content | 3 Iodine Atoms |

| Solubility | Water-soluble |

This compound functions primarily as an X-ray contrast agent due to its high osmolality and iodine content. The mechanism involves enhancing the contrast of vascular structures during imaging by absorbing X-rays more effectively than surrounding tissues. However, this property also correlates with a higher risk of allergic reactions compared to other contrast agents.

Clinical Use and Case Studies

Historically, this compound was administered in over 10,000 injections during angiocardiographic studies involving 2,028 patients. A notable study conducted in the 1970s reported that this compound was generally well tolerated, although it was associated with several serious adverse events:

- Adverse Events : Seven cases of ventricular fibrillation and five cases of significant bradycardia/asystole were documented during or shortly after injection.

- Patient Tolerance : Most complications occurred during the injection into the right coronary artery, indicating a need for caution in specific applications .

Table 2: Summary of Adverse Events Associated with this compound

| Event Type | Number of Cases |

|---|---|

| Ventricular Fibrillation | 7 |

| Bradycardia/Asystole | 5 |

| Total Injections Administered | 10,000 |

Biological Activity in Research

This compound has been utilized in various research contexts beyond clinical imaging. For instance:

- Isolation Studies : It has been employed in gradient media for isolating Blastocystis hominis from human feces, showcasing its utility in microbiological applications .

- Cellular Studies : Research indicates that this compound can permeabilize spores of Bacillus subtilis, allowing for the study of cellular structures and processes during germination .

Case Study: this compound in Microbiology

A study highlighted the use of this compound in creating density gradients to isolate specific microorganisms. This application demonstrates its versatility beyond imaging and suggests potential uses in microbiological research settings.

Safety and Regulatory Status

Despite its historical use, the FDA has discontinued approval for this compound due to concerns regarding its safety profile, particularly related to allergic reactions and cardiovascular effects. Alternative contrast agents with lower osmolality profiles have largely replaced it in clinical practice.

Propiedades

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metrizoic acid is as an X-Ray contrast activity. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.